N-异丁基-2-(2-萘氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

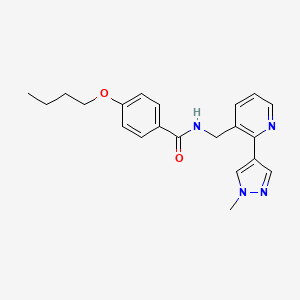

N-isobutyl-2-(2-naphthyloxy)acetamide is a compound that is structurally related to a class of substances that include various functional groups attached to a naphthalene moiety. While the specific compound N-isobutyl-2-(2-naphthyloxy)acetamide is not directly mentioned in the provided papers, the papers do discuss compounds with similar naphthalene-based structures and functionalities. For instance, the first paper describes a complex involving a ligand with a naphthalene backbone, which is used to create a luminescent lanthanide picrate complex . The second paper discusses a hydroxamic acid-based inhibitor with a naphthalene moiety that shows anti-angiogenic activity . These studies suggest that naphthalene derivatives can have significant chemical and biological properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to N-isobutyl-2-(2-naphthyloxy)acetamide can be quite intricate. The first paper provides an example of a complex molecular structure where a naphthalene-based ligand forms a two-dimensional honeycomb-like framework with europium atoms . This indicates that naphthalene derivatives can participate in the formation of sophisticated supramolecular architectures, which can be analyzed using techniques such as single-crystal X-ray diffraction.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives can be diverse and depend on the functional groups present. The first paper suggests that the ligand can coordinate with lanthanide ions to form supramolecular complexes . In the second paper, the naphthalene derivative exhibits inhibitory activity against aminopeptidase N, indicating that it can interact with biological molecules . These interactions are likely mediated by the functional groups attached to the naphthalene core, which can form bonds or engage in non-covalent interactions with target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-isobutyl-2-(2-naphthyloxy)acetamide would be influenced by its molecular structure. While the papers do not provide specific data on this compound, they do offer insights into related compounds. For example, the luminescent properties of the lanthanide complex discussed in the first paper are a direct result of the molecular structure and the energy levels of the ligand and metal ions . The inhibitory activity of the compound in the second paper is likely related to its ability to chelate metal ions, which is a physical property that can affect its biological activity . These properties are crucial for understanding the potential applications of such compounds in various fields, including materials science and medicinal chemistry.

科学研究应用

合成和药理学评估

一项研究重点合成 N,N-取代乙酰胺的 2-萘氧基衍生物,包括 N-异丁基-2-(2-萘氧基)乙酰胺,证明了它们显着的抗健忘活性。本研究旨在开发在记忆增强中具有潜在治疗应用的化合物,并将其疗效与已知的益智药(如吡拉西坦)进行比较。合成的化合物显示出剂量依赖性的抗健忘作用,一些衍生物在增强记忆方面表现出显着的效力,在神经精神药理学研究中与吡拉西坦相当。这表明 N-异丁基-2-(2-萘氧基)乙酰胺衍生物可用于治疗与记忆相关的疾病 (Piplani 等人,2004)。

荧光探针的开发

研究人员利用 N-异丁基-2-(2-萘氧基)乙酰胺的衍生物开发用于环境水样中羰基化合物灵敏检测的荧光探针。这些研究促进了分析化学的发展,为环境监测和评估提供了工具。由 N-异丁基-2-(2-萘氧基)乙酰胺衍生的分子丹西酰乙酰胺氧胺 (DNSAOA) 的创建提高了检测水中痕量醛和酮的灵敏度和特异性。这项工作不仅强调了该化合物在环境化学中的用途,还展示了其在增强分析方法以更好地检测和量化污染物方面的作用 (Houdier 等人,2000)。

作用机制

Target of Action

N-isobutyl-2-(2-naphthyloxy)acetamide primarily targets the sigma-1 receptor . This receptor is involved in nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli .

Mode of Action

As a sigma-1 receptor antagonist , N-isobutyl-2-(2-naphthyloxy)acetamide works by inhibiting the action of the sigma-1 receptor . This inhibition can help to prevent related sensitisation and pain hypersensitisation .

Biochemical Pathways

It is known that the sigma-1 receptor system plays a role in various biochemical pathways, including those involved in pain perception .

Result of Action

N-isobutyl-2-(2-naphthyloxy)acetamide has been shown to have an antinociceptive effect in certain types of pain, specifically neuropathic pain . Its efficacy in reducing neuropathic pain was found to be similar to that of morphine and the sigma-1 antagonist BD-1063 .

未来方向

The future directions for the use and study of N-isobutyl-2-(2-naphthyloxy)acetamide are not provided in the search results. This information might be available in recent scientific literature or databases .

Relevant Papers Unfortunately, the search results do not provide specific papers related to N-isobutyl-2-(2-naphthyloxy)acetamide . For a comprehensive review of the literature, it’s recommended to search academic databases such as PubMed, Scopus, or Web of Science.

属性

IUPAC Name |

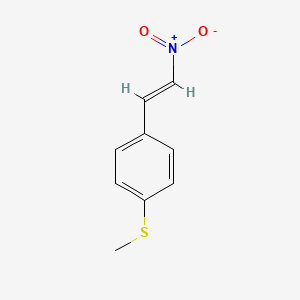

N-(2-methylpropyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNXBHAKWXLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)COC1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isobutyl-2-(2-naphthyloxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

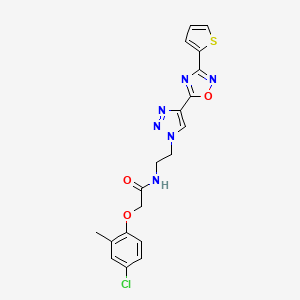

![2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine](/img/structure/B2516253.png)

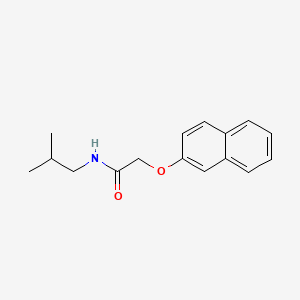

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2516254.png)

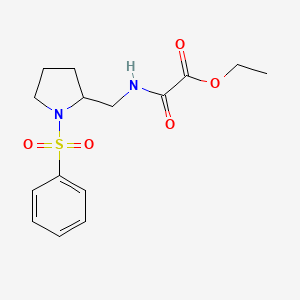

![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)

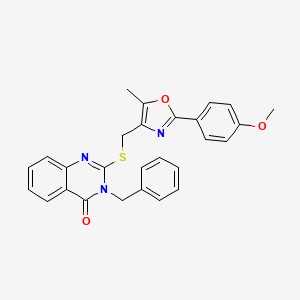

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)

![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)